6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene
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Overview
Description
6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene is a complex organic compound characterized by the presence of bromine, iodine, oxygen, and nitrogen atoms within its structure. This compound is notable for its unique tricyclic framework, which includes a diazatricyclo core fused with an oxa ring. The presence of halogens (bromine and iodine) in the structure makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the tricyclic core. The introduction of bromine and iodine atoms is usually achieved through halogenation reactions using reagents such as bromine (Br2) and iodine (I2) in the presence of catalysts or under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors or other advanced techniques.
Chemical Reactions Analysis
6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization and Ring-Opening: The tricyclic structure can participate in cyclization or ring-opening reactions, leading to the formation of different products.
Common reagents used in these reactions include halogenating agents, oxidizing agents (such as potassium permanganate), and reducing agents (such as sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The compound’s tricyclic structure also contributes to its binding affinity and specificity, enabling it to exert its effects through various molecular pathways.
Comparison with Similar Compounds
Similar compounds to 6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene include other halogenated tricyclic compounds, such as:
6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene: Lacks the iodine atom but has a similar tricyclic structure.
3-Iodo-9-oxa-1,2-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene: Contains iodine but differs in the position of the halogen atoms and the tricyclic core.
The uniqueness of this compound lies in its specific combination of bromine and iodine atoms within the tricyclic framework, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6BrIN2O |
---|---|
Molecular Weight |
364.96 g/mol |
IUPAC Name |
6-bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene |
InChI |
InChI=1S/C9H6BrIN2O/c10-5-3-6-8-7(4-5)14-2-1-13(8)9(11)12-6/h3-4H,1-2H2 |
InChI Key |
SBZAQPLDZOQBIG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=CC3=C2N1C(=N3)I)Br |
Origin of Product |
United States |
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